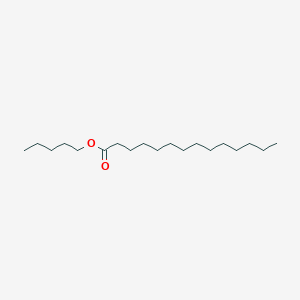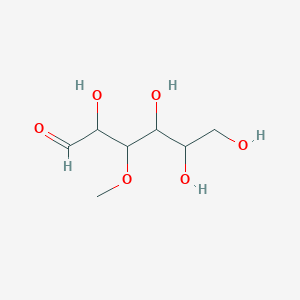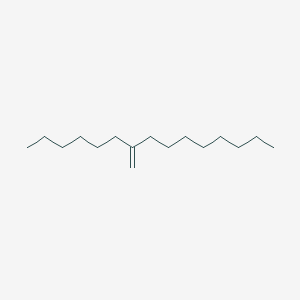
beta-Methylionone
Descripción general
Descripción
Beta-Methylionone: is a chemical compound with the molecular formula C14H22O . It is a derivative of ionone, which is a significant contributor to the aroma of roses and other flowers. This compound is widely used in the fragrance industry due to its pleasant floral scent. It is also known by its systematic name, (1E)-1-(2,6,6-Trimethyl-1-cyclohexen-1-yl)-1-penten-3-one .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Beta-Methylionone can be synthesized through several methods. One common method involves the hydrochlorination of dimethyl butadiene to produce dimethyl butadiene hydroxide. This intermediate is then polymerized with isoprene to obtain methyl geranyl chloride. Methyl geranyl chloride reacts with urotropine to produce 6-methylcitral, which is then condensed with acetone in an alkaline medium and cyclized to form this compound .
Industrial Production Methods: In industrial settings, this compound is often produced through the microbial transformation of beta-ionone . Aspergillus niger JTS 191 is a microorganism capable of converting beta-ionone to this compound through oxidative pathways. This method is advantageous due to its efficiency and the ability to produce high yields of the desired product .
Análisis De Reacciones Químicas
Types of Reactions: Beta-Methylionone undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize this compound.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used to reduce this compound.
Substitution: Halogenation reactions can be carried out using halogens like chlorine or bromine under appropriate conditions.
Major Products:
Oxidation: Oxidation of this compound can lead to the formation of various oxo-derivatives.
Reduction: Reduction typically yields alcohol derivatives.
Substitution: Halogenation results in halogenated derivatives of this compound
Aplicaciones Científicas De Investigación
Beta-Methylionone has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various aromatic compounds.
Biology: this compound is studied for its role in microbial transformation processes.
Medicine: Research has explored its potential as a flavoring agent in pharmaceuticals.
Industry: It is extensively used in the fragrance industry for the production of perfumes and other scented products
Mecanismo De Acción
The mechanism by which beta-Methylionone exerts its effects involves its interaction with olfactory receptors in the nasal epithelium. Upon binding to these receptors, it triggers a signal transduction pathway that leads to the perception of its characteristic floral scent. The molecular targets include specific olfactory receptor proteins, and the pathways involved are part of the olfactory signaling cascade .
Comparación Con Compuestos Similares
- Alpha-Ionone
- Gamma-Ionone
- Beta-Ionone
Comparison: Beta-Methylionone is unique due to its specific methyl substitution on the ionone structure, which imparts a distinct floral aroma compared to its counterparts. Alpha-Ionone and Gamma-Ionone also contribute to floral scents but differ in their molecular structures and olfactory properties. Beta-Ionone, while similar, is primarily used in the synthesis of vitamin A and has a different scent profile .
Propiedades
IUPAC Name |
1-(2,6,6-trimethylcyclohexen-1-yl)pent-1-en-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22O/c1-5-12(15)8-9-13-11(2)7-6-10-14(13,3)4/h8-9H,5-7,10H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMWNGLDCJDIIBR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C=CC1=C(CCCC1(C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6051643 | |
| Record name | 1-(2,6,6-Trimethyl-1-cyclohexen-1-yl)pent-1-en-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6051643 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
127-43-5 | |
| Record name | β-Iraldeine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=127-43-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(2,6,6-Trimethyl-1-cyclohexen-1-yl)pent-1-en-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6051643 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Bicyclo[2.1.0]pentane](/img/structure/B87172.png)











